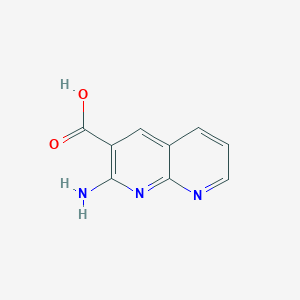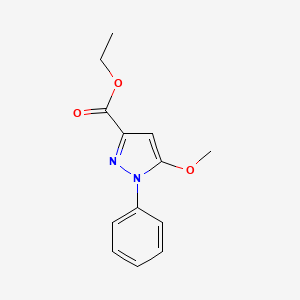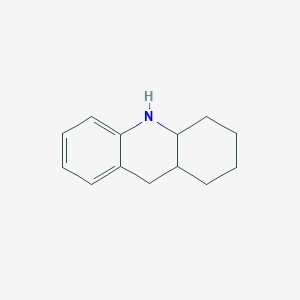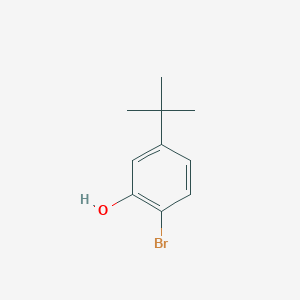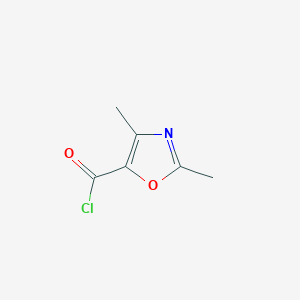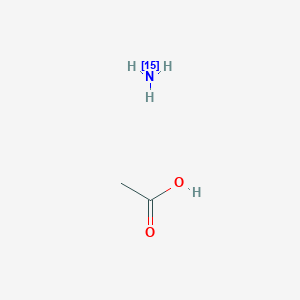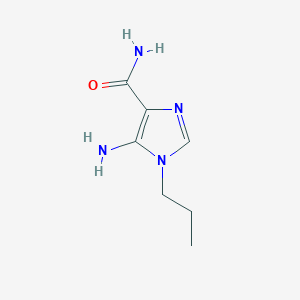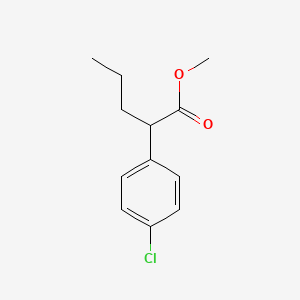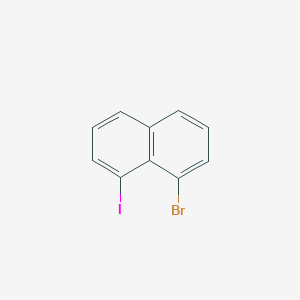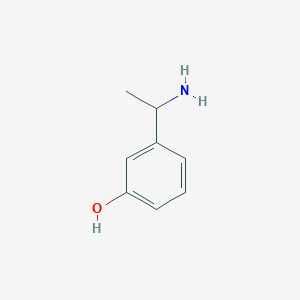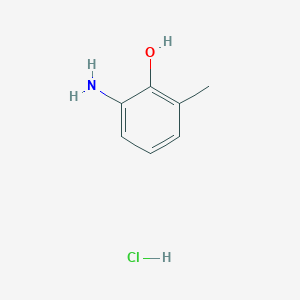
2-Amino-6-methylphenol hydrochloride
Vue d'ensemble
Description
2-Amino-6-methylphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring, along with a hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
Biochemical Pathways
2-Amino-6-methylphenol derivatives have been found to inhibit RSL-3-induced ferroptosis, a form of regulated cell death . Instead, they effectively prevent the accumulation of lipid peroxides in living cells .
Result of Action
Its derivatives have been found to effectively prevent the accumulation of lipid peroxides in living cells, suggesting a potential role in inhibiting oxidative stress .
Analyse Biochimique
Biochemical Properties
2-Amino-6-methylphenol hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This compound interacts with enzymes and proteins involved in lipid metabolism and oxidative stress response. Specifically, this compound has been shown to inhibit the activity of lipoxygenases, enzymes that catalyze the oxidation of polyunsaturated fatty acids to lipid hydroperoxides. By inhibiting lipoxygenases, this compound prevents the formation of lipid peroxides, thereby protecting cells from ferroptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to activate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response. Activation of Nrf2 leads to the upregulation of genes involved in the detoxification of reactive oxygen species and the maintenance of redox homeostasis . Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation and promoting cell survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active site of lipoxygenases, inhibiting their enzymatic activity and preventing the formation of lipid peroxides. Furthermore, this compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. By activating the Nrf2 signaling pathway, this compound enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage . Additionally, this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines and promoting cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. In in vitro studies, this compound has been shown to maintain its inhibitory effects on lipoxygenases and its ability to activate the Nrf2 signaling pathway for several hours . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing sustained protection against oxidative stress and inflammation over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit ferroptosis and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between the effective and toxic doses. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress response. This compound interacts with enzymes such as lipoxygenases and cytochrome P450 enzymes, influencing the metabolism of polyunsaturated fatty acids and the detoxification of reactive oxygen species . Additionally, this compound has been shown to modulate metabolic flux and metabolite levels, promoting the synthesis of antioxidant molecules and reducing the accumulation of lipid peroxides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and mitochondria . Binding proteins such as albumin facilitate the transport of this compound in the bloodstream, ensuring its delivery to target tissues . Additionally, this compound exhibits preferential accumulation in tissues with high oxidative stress, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with lipoxygenases and other enzymes involved in lipid metabolism . Additionally, this compound has been shown to accumulate in mitochondria, where it exerts its protective effects against oxidative stress . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylphenol hydrochloride typically involves the nitration of 2-methylphenol (o-cresol) followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the ortho position relative to the methyl group. This is followed by reduction using common reducing agents such as iron and hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the amino group.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-6-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: Similar structure but with the amino group at the fourth position.
2-Amino-5-methylphenol: Similar structure but with the amino group at the fifth position.
2-Amino-3-methylphenol: Similar structure but with the amino group at the third position.
Uniqueness
2-Amino-6-methylphenol hydrochloride is unique due to the specific positioning of the amino and methyl groups, which influences its chemical reactivity and biological activity. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications.
Propriétés
IUPAC Name |
2-amino-6-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHCHHFJWXIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501012 | |
| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78886-51-8 | |
| Record name | NSC50753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-methylphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


